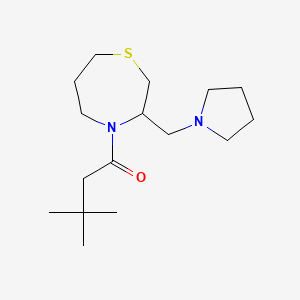

![molecular formula C17H17BrN4O3S B2531466 2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251692-71-3](/img/structure/B2531466.png)

2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is a heterocyclic molecule that is likely to possess a complex structure with multiple reactive sites. It contains a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core, which is a fused triazole and pyridine ring system, suggesting potential biological activity. The presence of a pyrrolidinyl sulfonyl group and a bromobenzyl moiety indicates that this compound could be used as a synthon for further chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, 2-aminosubstituted tetrahydro- and dihydro[1,2,4]triazolo[1,5-a]pyrimidines have been synthesized by heating with α-bromoketones, leading to quaternization and oxidative aromatization . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can influence the molecule's reactivity and interaction with biological targets. The triazolopyrimidine core, as seen in related compounds, can undergo tautomerism, which has been studied using experimental and computational methods . This tautomerism could affect the binding affinity and selectivity of the compound for various receptors or enzymes.

Chemical Reactions Analysis

Compounds with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety have been shown to exhibit biological activity, such as inhibiting ALK5 phosphorylation . The presence of a bromobenzyl group in the compound could facilitate further chemical reactions, such as palladium-catalyzed cross-coupling reactions, to generate a diverse array of derivatives for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their heterocyclic structure and substituents. The lipophilicity, pKa, and electrostatic potential of these molecules can be tuned by modifying the substituents, which in turn can affect their pharmacokinetic properties and biological activity . The presence of a sulfonyl group could increase the compound's solubility in water, potentially improving its bioavailability.

Scientific Research Applications

Chemical Synthesis and Modification

The thermal decomposition of related bromo-methyl-triazolo-pyridine compounds under specific conditions leads to the formation of pyridylcarbene intermediates. These intermediates can further react to produce a variety of structurally diverse compounds (Abarca, Ballesteros, & Blanco, 2006). Such chemical reactions are crucial for the synthesis of novel compounds with potential applications in drug development and material science.

Biological Activities

The synthesis of bromophenol derivatives, including pyrrolidinone structures, has shown significant antioxidant and anticholinergic activities (Rezai et al., 2018). These compounds were evaluated using various bioanalytical methods, demonstrating powerful antioxidant activities and suggesting potential therapeutic applications in diseases associated with oxidative stress and cholinergic dysfunction.

Antimicrobial and Antifungal Applications

Compounds featuring triazolo-pyridine and pyrrolidine structures have been explored for their antimicrobial properties. A study on novel thiazolo-triazolo-pyridine derivatives revealed significant antibacterial and antifungal activity against a range of microorganisms (Suresh, Lavanya, & Rao, 2016). These findings highlight the potential of such compounds in the development of new antimicrobial agents.

Pharmacological Evaluation

Research into triazolo-pyridine analogues has also explored their anticonvulsant activities, with some compounds showing activity against seizures in animal models (Kelley et al., 1995). This suggests the relevance of structural modifications in enhancing the therapeutic potential of these compounds for neurological conditions.

Antioxidant Properties

Highly brominated phenols derived from marine algae, featuring structures related to pyrrolidinone, have demonstrated potent radical-scavenging activity (Duan, Li, & Wang, 2007). These findings support the exploration of such compounds in the development of natural antioxidant supplements or pharmaceuticals.

Future Directions

Mechanism of Action

Target of action

Compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety have been reported to exhibit various biological activities, including acting as potential c-Met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .

Biochemical pathways

The c-Met kinase is involved in several signaling pathways related to cell growth and survival. Inhibition of this kinase can disrupt these pathways, potentially leading to the death of cancer cells .

Result of action

The ultimate effect of a c-Met kinase inhibitor would be to disrupt the growth and survival of cancer cells, potentially leading to a reduction in tumor size .

properties

IUPAC Name |

2-[(3-bromophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O3S/c18-14-5-3-4-13(10-14)11-22-17(23)21-12-15(6-7-16(21)19-22)26(24,25)20-8-1-2-9-20/h3-7,10,12H,1-2,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENSRRCZKFJRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

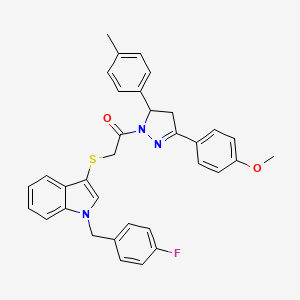

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)

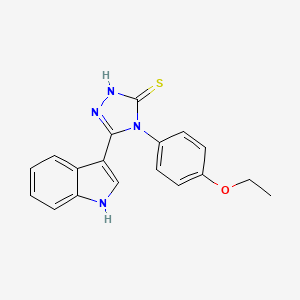

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

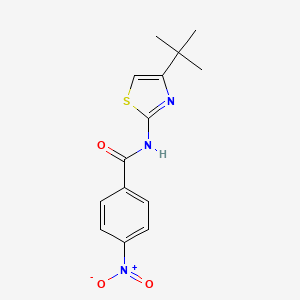

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)